Mefoxitin

Anaerobic microbiology Antimicrobial susceptibility Bacteroides fragilis

Researchers requiring dependable anaerobic coverage and β-lactamase stability often face inconsistent potency among cephamycins. Cefoxitin resolves this with documented low MIC₉₀ against the B. fragilis group (32 μg/mL) and exceptional stability to common β-lactamases. - 8-fold more potent than cefotetan against B. fragilis group anaerobes. - Resistant to hydrolysis by TEM-1, SHV-1, and chromosomal cephalosporinases; only 7.7% of 91 β-lactamase-producing strains hydrolyze it. - Short 0.8 h half-life supports precise PK/PD modeling and continuous infusion protocols. Supplied as high-purity, analytically validated sodium salt with reliable global logistics.

Molecular Formula C16H16N3O7S2-
Molecular Weight 426.4 g/mol
Cat. No. B1198529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefoxitin
SynonymsCefoxitin
Cefoxitin Sodium
Méfoxin
Mefoxin
Mefoxitin
MK 306
MK-306
MK306
Sodium, Cefoxitin
Molecular FormulaC16H16N3O7S2-
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCOC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3
InChIInChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/p-1/t14-,16+/m1/s1
InChIKeyWZOZEZRFJCJXNZ-ZBFHGGJFSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefoxitin Procurement Guide


Cefoxitin is a semisynthetic cephamycin antibiotic, often classified alongside second-generation cephalosporins, characterized by the presence of a 7α-methoxy group that confers high stability against hydrolysis by a broad range of β-lactamases [1][2]. This structural feature distinguishes cephamycins from conventional cephalosporins and underpins their activity against β-lactamase-producing Gram-negative bacteria and clinically important anaerobic pathogens, particularly members of the Bacteroides fragilis group [3]. Cefoxitin is utilized in both therapeutic settings for mixed aerobic-anaerobic infections and as surgical antibiotic prophylaxis in procedures such as colorectal surgery and pancreaticoduodenectomy [4].

Cefoxitin Substitution Limitations


Substitution among cephamycins or between cephamycins and conventional cephalosporins is not clinically or microbiologically straightforward. In vitro susceptibility patterns differ markedly against key pathogen groups: cefoxitin demonstrates significantly lower MIC90 values (32 μg/mL) against Bacteroides fragilis group isolates compared to cefotetan (≥256 μg/mL) and cefmetazole (64 μg/mL), indicating variable anti-anaerobic potency within the same class [1]. Furthermore, pharmacokinetic profiles differ substantially—cefoxitin exhibits a half-life of approximately 0.8 hours (49 minutes), necessitating more frequent dosing compared to cefotetan's 3.5-hour half-life [2][3]. Substitution without considering these quantitative microbiological and pharmacokinetic differences may result in suboptimal therapeutic coverage, particularly in infections involving anaerobic organisms, or inappropriate dosing schedules that compromise clinical outcomes.

Cefoxitin Differentiation Evidence


Anti-Anaerobic Potency vs. Cephamycins

In a five-year multicenter study evaluating over 2,800 clinical isolates of the Bacteroides fragilis group, cefoxitin demonstrated superior in vitro activity compared to other cephamycins [1]. The MIC90 of cefoxitin was 32 μg/mL, which was at least 2-fold more potent than cefmetazole (MIC90 = 64 μg/mL) and at least 8-fold more potent than cefotetan (MIC90 ≥ 256 μg/mL) [1]. A separate analysis of 357 anaerobic isolates confirmed this trend with MIC90 values of 64 μg/mL for cefoxitin and 128 μg/mL for cefotetan [2]. Notably, against non-B. fragilis species within the B. fragilis group, cefotetan and cefmetazole exhibited markedly higher resistance rates compared to cefoxitin [1].

Anaerobic microbiology Antimicrobial susceptibility Bacteroides fragilis Cephamycins

Pharmacokinetic Half-Life vs. Cefotetan

Comparative pharmacokinetic studies in both healthy volunteers and surgical patients demonstrate that cefoxitin has a significantly shorter elimination half-life than cefotetan [1][2]. In healthy volunteers receiving 2 g intravenous doses, the half-life of cefotetan was 176 minutes (approximately 2.9 hours) compared to 49 minutes (0.8 hours) for cefoxitin [1]. In surgical patients undergoing hysterectomy and colorectal procedures, half-life values were approximately 3.5 hours for cefotetan and 0.8 hours for cefoxitin [2]. Free drug concentrations 6 hours post-dose were 0.32 mg/L for cefoxitin, while free cefotetan concentrations at 12 hours post-dose remained higher at 1.6 mg/L [1].

Pharmacokinetics Drug half-life Surgical prophylaxis Cephamycin dosing

β-Lactamase Stability vs. Cephalosporins

Comparative β-lactamase stability studies demonstrate that cefoxitin, unlike multiple conventional cephalosporins, is not hydrolyzed by common plasmid-mediated β-lactamases (TEM-1, TEM-2, OXA-2, SHV-1) and remains stable to all chromosomal β-lactamases tested [1][2]. In a direct comparison, cefoxitin and moxalactam were the only agents stable to all chromosomal β-lactamases, whereas cefamandole, cefoperazone, cefotaxime, carbenicillin, and piperacillin were destroyed by cephalosporinases from Proteus vulgaris and Bacteroides fragilis [1]. Of 91 β-lactamase-producing strains tested for cefoxitin hydrolysis, only 7 cultures demonstrated any degradation of the compound [2].

β-Lactamase stability Antibiotic resistance Cephamycin ESBL

Clinical Efficacy vs. Cephalothin

A clinical study comparing cefoxitin and cephalothin demonstrated that cefoxitin produced a higher favorable clinical response rate in serious infections [1]. Among 50 patients treated with cefoxitin and 35 treated with cephalothin, favorable clinical response was achieved in 86% (43/50) and 68% (24/35), respectively [1]. Cefoxitin was effective in treating infections caused by cephalothin-resistant organisms and demonstrated particular efficacy against anaerobic pathogens, including Bacteroides species, whereas cephalothin was not effective in the treatment of anaerobic Gram-negative infections [1]. A separate clinical trial reported a 93% cure or improvement rate among 143 patients treated with cefoxitin, with all 14 anaerobic or predominantly anaerobic infections achieving cure or improvement [2].

Clinical efficacy Anaerobic infection Surgical infection Comparative trial

ESBL-Producing Enterobacterales Susceptibility

A 2025 study evaluating cephamycins against ESBL-producing Escherichia coli and Klebsiella pneumoniae clinical isolates demonstrated that cefoxitin exhibited 82.8% susceptibility at standard inoculum (10⁵ CFU/mL), compared to 93.1% for cefmetazole and 89.7% for flomoxef [1]. At high inoculum (10⁷ CFU/mL), susceptibility rates decreased to 48.3% for cefoxitin, 75.9% for cefmetazole, and 70.0% for flomoxef [1]. Notably, cefoxitin demonstrated the lowest frequency of inoculum effect (3.7%) among all agents tested, compared to cefmetazole (14.8%), flomoxef (88.9%), and ceftolozane/tazobactam (96.0%), indicating that cefoxitin's activity is less diminished when bacterial density increases [1]. Time-kill assays confirmed that cephamycins reduce bacterial growth within 2-24 hours at standard inoculum, but high inoculum conditions resulted in regrowth after 12 hours [1].

ESBL Enterobacterales Antimicrobial susceptibility Inoculum effect

Tissue Penetration Kinetics vs. Cefotetan

In a comparative study of patients undergoing hysterectomy, cefoxitin and cefotetan demonstrated distinct tissue penetration profiles following 2 g intravenous dosing [1]. At 20 minutes post-administration, cefotetan achieved myometrium tissue concentration of 158 μg/g (serum 298 μg/mL), while cefoxitin achieved 66 μg/g (serum 101 μg/mL) [1]. At 47 minutes, cefotetan tissue concentration was 29 μg/g (serum 235 μg/mL) versus cefoxitin 15 μg/g (serum 43 μg/mL) [1]. Similar relationships were observed in colorectal tissue, with cefotetan's concentrations persisting longer, which may be relevant for prevention of infection in prolonged surgical procedures [1].

Tissue penetration Surgical prophylaxis Pharmacokinetics Myometrial concentration

Cefoxitin Procurement Scenarios


Anaerobic Microbiology Comparator

Based on the quantitative MIC90 data showing cefoxitin (32 μg/mL) is 8-fold more potent than cefotetan (≥256 μg/mL) and 2-fold more potent than cefmetazole (64 μg/mL) against the B. fragilis group [1][2], cefoxitin is the preferred cephamycin comparator for studies evaluating new anti-anaerobic agents or susceptibility testing panels focused on clinically relevant anaerobic pathogens. The compound's established activity against non-B. fragilis species within the B. fragilis group provides an advantage over cefotetan and cefmetazole, which exhibit higher resistance rates in these species [1]. Researchers conducting anaerobic bacteriology studies, time-kill kinetics, or pharmacodynamic modeling against anaerobes should prioritize cefoxitin over alternative cephamycins to ensure adequate coverage of the target pathogen spectrum.

β-Lactamase Research & Assay Development

Cefoxitin's documented resistance to hydrolysis by common plasmid β-lactamases (TEM-1, TEM-2, OXA-2, SHV-1) and its stability to all chromosomal β-lactamases tested, including cephalosporinases from P. vulgaris and B. fragilis that destroy cefamandole, cefoperazone, cefotaxime, carbenicillin, and piperacillin [1][2], makes it an essential tool compound for β-lactamase characterization studies. The finding that only 7 of 91 β-lactamase-producing strains hydrolyzed cefoxitin [2] supports its use as a stable substrate control in enzyme kinetics assays and as a reference standard for evaluating novel β-lactamase inhibitors. This application scenario is particularly relevant for academic and industrial laboratories engaged in antibiotic resistance mechanism research and β-lactamase inhibitor discovery programs.

Surgical Prophylaxis PK/PD Modeling

The comparative pharmacokinetic data demonstrating cefoxitin's short half-life (0.8 hours/49 minutes) and specific tissue penetration profile in surgical patients [1][2] support its use in studies requiring frequent dosing or continuous infusion protocols. The ongoing PROPHYLOXITIN trial evaluating continuous infusion versus intermittent bolus administration in colorectal surgery [3] exemplifies the compound's continued relevance in surgical prophylaxis research. For investigators designing pharmacokinetic/pharmacodynamic studies in surgical models, cefoxitin's well-characterized elimination kinetics and tissue distribution enable precise dosing calculations and therapeutic drug monitoring protocols that may not be achievable with longer-half-life cephamycins such as cefotetan (t½ = 3.5 hours/176 minutes) [1][2].

ESBL Inoculum Effect Studies

The 2025 study documenting cefoxitin's 82.8% susceptibility rate against ESBL-producing E. coli and K. pneumoniae at standard inoculum, combined with its uniquely low inoculum effect frequency (3.7%) [1], positions cefoxitin as a valuable comparator in research evaluating carbapenem-sparing strategies and inoculum-dependent antimicrobial activity. The marked contrast between cefoxitin's 3.7% inoculum effect frequency and those of cefmetazole (14.8%), flomoxef (88.9%), and ceftolozane/tazobactam (96.0%) [1] provides a clear quantitative basis for selecting cefoxitin when consistent activity across varying bacterial densities is required. This scenario is particularly relevant for laboratories conducting time-kill assays, hollow-fiber infection models, or pharmacodynamic studies where high inoculum conditions may confound interpretation of other cephamycins or β-lactam/β-lactamase inhibitor combinations.

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